Carbamic acid, dimethyl-, 7-quinolinyl ester
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Overview
Description
Quinolin-7-yl dimethylcarbamate is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It belongs to the class of quinoline derivatives, which are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of quinoline derivatives, including quinolin-7-yl dimethylcarbamate, can be achieved through various synthetic routes. Some common methods include:
Skraup Synthesis: This method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Doebner-Von Miller Synthesis: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Pfitzinger Reaction: This method involves the reaction of isatin with an aromatic aldehyde in the presence of a base.
Friedlander Synthesis: This method involves the reaction of 2-aminobenzophenone with an α-methylene ketone.
Conrad-Limpach Synthesis: This method involves the reaction of aniline with β-ketoesters in the presence of an acid catalyst.
Combes Synthesis: This method involves the reaction of aniline with β-diketones in the presence of an acid catalyst.
Chemical Reactions Analysis
Quinolin-7-yl dimethylcarbamate undergoes various types of chemical reactions, including:
Scientific Research Applications
Quinolin-7-yl dimethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is used as a probe to study biological processes and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinolin-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes, receptors, and other proteins involved in various biological processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Quinolin-7-yl dimethylcarbamate can be compared with other similar compounds, such as:
Quinoline: An aromatic nitrogen-containing heterocyclic compound with a wide range of biological activities.
Quinolin-4-yl dimethylcarbamate: A similar compound with a different substitution pattern on the quinoline ring.
Quinolin-6-yl dimethylcarbamate: Another similar compound with a different substitution pattern on the quinoline ring.
Quinolin-7-yl dimethylcarbamate is unique due to its specific substitution pattern on the quinoline ring, which can result in different biological activities and applications compared to other similar compounds .
Properties
CAS No. |
115581-03-8 |
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Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
quinolin-7-yl N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H12N2O2/c1-14(2)12(15)16-10-6-5-9-4-3-7-13-11(9)8-10/h3-8H,1-2H3 |
InChI Key |
IOGBSPBEMWFBFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=CC=N2)C=C1 |
Origin of Product |
United States |
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